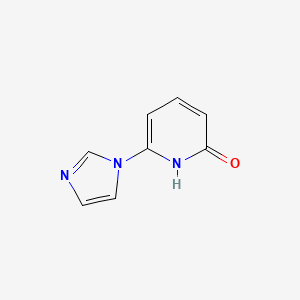

6-(1H-imidazol-1-yl)pyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZMUNUNLLUTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 1h Imidazol 1 Yl Pyridin 2 Ol

Evolution of Synthetic Strategies for Imidazole-Pyridine Linkage Formation

The creation of a C-N bond between an imidazole (B134444) and a pyridine (B92270) ring is a key transformation that has been approached through various synthetic paradigms over the years. These strategies have evolved from classical, often harsh, methods to more refined and efficient modern catalytic processes.

Historical Perspective of Classical Cyclization and Condensation Pathways

Historically, the synthesis of fused imidazole-pyridine systems, such as imidazo[1,2-a]pyridines, relied on condensation reactions. A prominent example is the reaction of 2-aminopyridines with α-halocarbonyl compounds, a method that involves initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration. beilstein-journals.org These classical approaches, while foundational, often require high temperatures and can suffer from limitations in substrate scope and functional group tolerance. nih.gov Another classical approach involves the condensation of diaminopyridines with carboxylic acids or their derivatives, a common strategy for forming the imidazole ring in fused systems like imidazo[4,5-b]pyridines. nih.gov These reactions typically necessitate strongly acidic or dehydrating conditions. nih.gov

Modern Metal-Catalyzed Cross-Coupling Approaches for C-N Bond Construction

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds. The Ullmann condensation, a copper-catalyzed reaction, represents an early example of this approach for N-arylation. nist.gov Modern iterations of the Ullmann-type reaction have seen significant improvements, allowing for the coupling of aryl halides with a wide range of nitrogen-containing heterocycles, including imidazole, under milder conditions. mit.eduacs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become a cornerstone of C-N bond formation, though copper catalysis is often preferred for the N-arylation of imidazoles due to its cost-effectiveness and unique reactivity. nih.govnih.gov Copper(I) salts, in particular, are widely used to catalyze the coupling of imidazoles with aryl and heteroaryl halides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The development of specific ligands, such as diamines or phenanthrolines, has been crucial in improving the efficiency and scope of these copper-catalyzed reactions, enabling them to proceed at lower temperatures and with greater functional group compatibility. mit.edu

A significant advancement in this area is the direct C-H functionalization of pyridones. Research has shown that the C6 position of N-substituted 2-pyridones can be directly arylated or heteroarylated using copper or ruthenium catalysts. researchgate.netmdpi.com For instance, Miura and co-workers reported a copper-catalyzed dehydrogenative heteroarylation at the C-6 position of N-pyridyl-2-pyridones with 1,3-azoles. mdpi.com This method avoids the pre-functionalization of the pyridine ring, offering a more atom-economical route to the desired products.

| Catalyst System | Coupling Partner | Key Features |

| Cu(OAc)₂ | 1,3-Azoles | Direct C6-H heteroarylation of N-pyridyl-2-pyridones. mdpi.com |

| Ni(cod)₂/P(i-Pr)₃ / AlMe₃ | Internal Alkynes | C6-selective alkenylation of 2-pyridones. nih.gov |

| Ru(II)–KOPiv–Na₂CO₃ | 2-Bromopyridine | Domino C–O/C–N/C–C bond formation leading to heteroarylated 2-pyridones. mdpi.com |

| Mn(I) complex | Maleimide | C6-alkylation of 2-pyridones. researchgate.net |

Emerging Multicomponent Reaction Protocols for Heterocycle Assembly

Multicomponent reactions (MCRs) have gained prominence as highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org For the synthesis of substituted imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a particularly powerful MCR. Current time information in Bangalore, IN. This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to rapidly generate a diverse range of 3-aminoimidazo[1,2-a]pyridines. Current time information in Bangalore, IN. While not directly forming a non-fused imidazole-pyridine linkage, the principles of MCRs highlight a trend towards convergent and atom-economical synthetic strategies in modern heterocyclic chemistry.

Targeted Synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol

While a direct, one-step synthesis of this compound may not be extensively documented, its synthesis can be strategically designed by applying modern synthetic methodologies. The approaches can be broadly categorized based on the primary starting material: a pyridine-based precursor or an imidazole-based precursor.

Design and Optimization of Routes Utilizing Pyridine-Based Precursors

A logical approach to the synthesis of this compound is to start with a pre-functionalized pyridin-2-ol derivative. A key intermediate for this strategy would be 6-bromo-pyridin-2-ol or a protected version thereof.

One of the most viable methods would be a copper-catalyzed N-arylation (Ullmann-type reaction) between 6-bromo-pyridin-2-ol and imidazole. This type of transformation is well-established for the N-arylation of imidazoles with aryl halides. mit.eduacs.org The reaction would likely employ a copper(I) source, such as CuI or CuBr, in the presence of a suitable ligand and a base. The choice of ligand, such as a phenanthroline or a diamine derivative, and a base, like K₂CO₃ or Cs₂CO₃, would be critical to optimize the reaction conditions and ensure a good yield. The pyridin-2-ol tautomerism and the potential for O-arylation would need to be considered and controlled, although N-arylation is generally favored with imidazoles.

Another advanced strategy is the direct C-H functionalization of a pyridin-2-ol. As demonstrated in related systems, transition metal catalysis, particularly with copper or manganese, can achieve direct heteroarylation at the electron-deficient C6 position. researchgate.netmdpi.com A hypothetical route would involve the reaction of pyridin-2-ol with imidazole in the presence of a copper catalyst and an oxidant. This approach, while more challenging to develop, offers the advantage of not requiring a pre-halogenated pyridine starting material.

A classical, though likely less efficient, route could be envisioned starting from 6-aminopyridin-2-ol. nist.gov The imidazole ring could be constructed in a stepwise manner, for example, by reaction with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.

| Starting Pyridine Precursor | Reaction Type | Key Reagents | Potential Challenges |

| 6-Bromo-pyridin-2-ol | Copper-Catalyzed N-Arylation | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), Imidazole | O-arylation side product, optimization of reaction conditions. |

| Pyridin-2-ol | Direct C-H Heteroarylation | Copper or Manganese Catalyst, Oxidant, Imidazole | Regioselectivity, development of a suitable catalytic system. |

| 6-Amino-pyridin-2-ol | Imidazole Ring Construction | 1,2-Dicarbonyl compound, Condensing agent | Multi-step process, potentially low overall yield. |

Design and Optimization of Routes Utilizing Imidazole-Based Precursors

An alternative synthetic design involves starting with an imidazole derivative and constructing the pyridine ring or attaching a pre-formed pyridine unit. For instance, one could consider the reaction of 1H-imidazole with a suitably substituted acyclic precursor that can undergo a ring-closing reaction to form the pyridin-2-ol ring.

A more direct approach would be the nucleophilic aromatic substitution (SNAr) reaction of imidazole with a 2,6-dihalopyridine. For example, reacting imidazole with 2,6-dibromopyridine (B144722) in the presence of a base like potassium carbonate can lead to the formation of 2,6-di(1H-imidazol-1-yl)pyridine. To achieve the synthesis of the target molecule, a selective mono-substitution at the 6-position of a 2-halo-6-X-pyridine would be required, where X is a group that can be converted to a hydroxyl group (e.g., a methoxy (B1213986) group). The subsequent conversion of the second leaving group at the 2-position to a hydroxyl group would complete the synthesis. For example, a nucleophilic aromatic substitution of imidazole on 6-bromo-2-methoxypyridine, followed by demethylation of the methoxy group, would yield the desired this compound. The regioselectivity of the initial substitution and the conditions for the final deprotection step would be key parameters to optimize.

Regiochemical Control and Site-Selective Functionalization in Synthesis

The precise control of substituent placement on the pyridine ring is a formidable challenge in synthetic organic chemistry. The inherent electronic properties of the pyridine nucleus often lead to a mixture of isomers, necessitating complex purification procedures. For the synthesis of this compound, achieving regioselectivity is crucial.

Several strategies have been developed to direct the functionalization of pyridine derivatives. One powerful approach involves the use of directing groups, which can steer incoming reagents to a specific position. rsc.org Organometallic intermediates also play a pivotal role in achieving regiochemical control. rsc.org By carefully selecting the metal and reaction conditions, chemists can selectively activate a particular C-H bond for functionalization. rsc.org

The concept of site-selective functionalization has been significantly advanced through various methodologies:

N-Oxide Intermediates: The conversion of a pyridine to its N-oxide derivative enhances the reactivity of the 2- and 4-positions towards nucleophilic attack. google.com This activation allows for the introduction of substituents at these positions, which can be a key step in a multi-step synthesis. A subsequent deoxygenation step restores the pyridine ring. google.comorganic-chemistry.org

Pyridinium (B92312) Salts: The formation of pyridinium salts is another effective strategy to activate the pyridine ring for selective functionalization. google.comfrontiersin.org These salts can exhibit unique reactivity, allowing for precise control over the position of substitution. frontiersin.org Visible-light-driven photocatalysis with quinolinone has been employed for the site-selective functionalization of pyridinium derivatives, offering a mild and environmentally friendly approach. nih.govresearchgate.net This method can switch selectivity between the C2 and C4 positions by changing the radical source. nih.govresearchgate.net

Radical Reactions: Radical-based methods, often initiated by light, provide an alternative pathway for C-H functionalization. rsc.org These reactions can be highly selective, depending on the nature of the radical and the substrate. nih.govresearchgate.net

Steric and Electronic Control: The inherent steric and electronic properties of both the pyridine substrate and the incoming reagent can be exploited to achieve regioselectivity. rsc.org Bulky directing groups or reagents will favor less hindered positions, while electronic effects can guide substitution to either electron-rich or electron-deficient sites.

One-pot multicomponent reactions, such as modifications of the Bohlmann-Rahtz pyridine synthesis, offer an efficient route to polysubstituted pyridines with excellent regiochemical control. core.ac.ukorganic-chemistry.org These methods combine multiple starting materials in a single reaction vessel to construct the desired heterocyclic core in a single operation. core.ac.uk

The following table summarizes key strategies for achieving regiochemical control in pyridine synthesis:

| Methodology | Description | Key Advantages | Relevant Citations |

| Directing Groups | Functional groups that steer incoming reagents to a specific position on the pyridine ring. | High regioselectivity, predictable outcomes. | rsc.org |

| Organometallic Intermediates | Use of metals to selectively activate C-H bonds for functionalization. | High efficacy and flexibility in substitution site and product structure. | rsc.org |

| N-Oxide Intermediates | Activation of the 2- and 4-positions towards nucleophilic attack. | Enhanced reactivity, allows for a broader range of transformations. | google.comorganic-chemistry.org |

| Pyridinium Salts | Activation of the pyridine ring for selective functionalization, often under mild conditions. | Mild reaction conditions, superior site selectivity. | google.comfrontiersin.org |

| Visible-Light Photocatalysis | Use of light and a photocatalyst to generate reactive radical species for site-selective functionalization. | Environmentally friendly, switchable selectivity. | nih.govresearchgate.net |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single step to form the final product. | High efficiency, atom economy, and regiochemical control. | core.ac.ukorganic-chemistry.org |

Sustainable Synthesis Practices and Reaction Efficiency Metrics

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and maximize resource efficiency. frontiersin.orgnih.gov The synthesis of nitrogen heterocycles, a class of compounds with immense pharmaceutical importance, is a key area where sustainable practices are being implemented. euroasiapub.orgmdpi.comnih.gov

Key aspects of sustainable synthesis include:

Atom Economy: This metric, a cornerstone of green chemistry, aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions and often leads to higher yields and cleaner products, reducing the need for extensive purification. euroasiapub.org

Use of Benign Solvents: Whenever possible, hazardous organic solvents are replaced with greener alternatives like water or solvent-free conditions. euroasiapub.org

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. mdpi.com

To quantify the "greenness" of a chemical process, several metrics have been developed. These go beyond traditional yield calculations to provide a more holistic assessment of sustainability. acs.org

| Metric | Description | Focus | Relevant Citations |

| Atom Economy | Calculates the proportion of reactant atoms incorporated into the desired product. | Inherent efficiency of the reaction. | acs.org |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. | Overall process efficiency and waste generation. | nih.govmdpi.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Efficiency of a specific reaction step. | nih.govwiley-vch.de |

| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. | Waste generation. | nih.gov |

| Environmental Quotient (EQ) | A metric that considers the environmental impact of the waste produced by incorporating a "Q-factor" for different waste streams. | Toxicity and environmental hazard of waste. | nih.gov |

The adoption of these metrics allows chemists to compare different synthetic routes and identify areas for improvement, ultimately leading to more sustainable and environmentally responsible chemical manufacturing. acs.org

Purification and Isolation Methodologies for High-Purity Compounds

The final step in any synthesis is the purification and isolation of the target compound in a high state of purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

For compounds like this compound, which are often solids at room temperature, several techniques are commonly employed:

Recrystallization: This is a classic and highly effective method for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a suitable solvent system. The compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This versatile technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through the column. doi.org It is a powerful tool for separating complex mixtures and isolating pure compounds. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC is the method of choice. It offers high resolution and can be automated for efficient purification. rsc.org

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. google.com This is a crucial step in the work-up procedure following a reaction.

Filtration: This simple technique is used to separate a solid product from a liquid, often after recrystallization or precipitation. researchgate.net

In some cases, a combination of techniques is necessary to achieve the desired level of purity. For instance, an initial extraction and column chromatography might be followed by a final recrystallization step. doi.orgrsc.org The development of efficient purification protocols is as critical as the synthesis itself, particularly in the pharmaceutical industry where stringent purity requirements are in place.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 1h Imidazol 1 Yl Pyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the elucidation of the molecular framework of 6-(1H-imidazol-1-yl)pyridin-2-ol, offering precise information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with a drop of deuterated methanol (B129727) (CD₃OD) to facilitate the exchange of the hydroxyl proton, reveals distinct signals for each proton. rsc.org The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the downfield region, a characteristic feature of protons attached to sp²-hybridized carbons in an electron-deficient environment.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. A representative ¹H NMR data set shows a singlet for the imidazole proton at approximately 7.64 ppm. rsc.org The protons of the pyridine ring and the remaining imidazole protons appear as a multiplet in the range of 7.48-7.51 ppm and a doublet at 7.07 ppm. rsc.org The hydroxyl proton signal is observed at around 6.61 ppm as a doublet. rsc.org The spin-spin coupling patterns, observed as splitting of signals (e.g., doublets, triplets, multiplets), provide valuable information about the connectivity of adjacent non-equivalent protons. For instance, the coupling constant (J-value) between vicinal protons on the pyridine ring can confirm their ortho relationship.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole-H | 7.64 | s | - |

| Pyridine-H & Imidazole-H | 7.48-7.51 | m | - |

| Imidazole-H | 7.07 | d | 5.4 |

| Pyridin-2-ol OH | 6.61 | d | 10.0 |

Note: Data obtained in CDCl₃ + 1 drop CD₃OD at 600 MHz. rsc.org The specific assignments of the multiplet require further 2D NMR analysis.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbon atoms in the aromatic rings exhibit resonances in the downfield region, typically between 119 and 164 ppm. rsc.org The carbon attached to the hydroxyl group (C-2 of the pyridine ring) is significantly deshielded and appears at the lowest field, around 163.1 ppm, due to the electron-withdrawing effect of the oxygen atom. rsc.org The carbon atoms of the imidazole ring show distinct chemical shifts, for example, at 135.9, 129.6, and 119.7 ppm. rsc.org The remaining pyridine carbons can be found at approximately 137.7, 128.9, 121.1, and 119.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 163.1 |

| C-6 (Pyridine) | 137.7 |

| Imidazole Carbon | 135.9 |

| Imidazole Carbon | 129.6 |

| Pyridine Carbon | 128.9 |

| Pyridine Carbon | 121.1 |

| Imidazole Carbon | 119.7 |

| Pyridine Carbon | 119.0 |

Note: Data obtained in CDCl₃ + 1 drop CD₃OD at 150 MHz. rsc.org Precise assignment of each carbon requires further analysis with 2D NMR techniques.

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments are employed. science.govipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. science.govipb.pt It would confirm the connectivity of the protons on the pyridine ring and within the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each protonated carbon. science.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. science.govipb.pt It is crucial for identifying the connection between the imidazole and pyridine rings, for example, by showing a correlation between the imidazole protons and the C-6 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. ipb.pt NOESY can provide information about the preferred conformation and stereochemistry of the molecule by showing through-space interactions between protons on the imidazole and pyridine rings.

The combined application of these advanced NMR techniques provides a definitive and detailed structural elucidation of this compound. science.govipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. researchgate.net

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. researchgate.netmdpi.com A broad absorption band in the region of 3400-2500 cm⁻¹ is typically indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic rings appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine and imidazole rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ range. mdpi.com The C-O stretching vibration of the pyridin-2-ol moiety is expected to appear in the 1300-1200 cm⁻¹ region. Fingerprint region, below 1400 cm⁻¹, contains a complex pattern of bands corresponding to various bending and deformation modes of the entire molecule. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information, especially regarding the skeletal vibrations of the aromatic rings.

The presence and nature of hydrogen bonding can be effectively studied using vibrational spectroscopy. ipb.pt The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. mdpi.com A broad and red-shifted (lower frequency) O-H band compared to a free hydroxyl group is a strong indication of hydrogen bonding. mdpi.com In the solid state, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule can be expected. It is also possible for an intramolecular hydrogen bond to exist between the hydroxyl proton and the nitrogen atom of the imidazole ring, which would also influence the vibrational frequencies. mdpi.com The study of these interactions is crucial for understanding the supramolecular chemistry and crystal packing of the compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic heterocyclic system like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its conjugated system.

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophore of this molecule consists of the interconnected pyridinol and imidazole rings. The electronic transitions are influenced by the specific arrangement and electronic nature of these two rings. Typically, intense absorption bands in the UV region (around 200-400 nm) are expected for such structures, corresponding to π → π* transitions. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the main absorption bands.

The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its pyridin-2(1H)-one form. This tautomerism would significantly influence the electronic structure and, consequently, the UV-Vis absorption spectrum. The pyridin-2-one form introduces a cross-conjugated system which would likely alter the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands compared to the aromatic pyridinol form. Computational studies on related compounds often help in assigning the observed transitions to specific molecular orbitals (e.g., HOMO to LUMO transitions). nih.govmdpi.com

Investigations of Solvatochromic and Halochromic Effects

Solvatochromism , the change in a substance's color or spectral properties with a change in solvent polarity, would be an expected property for this molecule due to its polar nature. The presence of both hydrogen bond donor (-OH) and acceptor (N atoms) sites would lead to significant interactions with protic and aprotic solvents. A shift in the λmax of the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon changing solvent polarity would provide insights into the difference in dipole moment between the ground and excited states. For instance, studies on other solvatochromic dyes show that preferential solvation of the probe molecule by one component in a mixed solvent system can lead to non-linear changes in spectral properties. researchgate.netbohrium.com

Halochromism , the change in color with a change in pH, is also anticipated. The imidazole and pyridine rings contain nitrogen atoms that can be protonated or deprotonated, and the hydroxyl group is also pH-sensitive. Altering the pH would change the ionic form of the molecule, leading to substantial shifts in the electronic absorption spectrum. Spectrophotometric titration, where UV-Vis spectra are recorded at various pH values, would allow for the determination of the pKa values associated with these acidic/basic centers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For this compound (C₉H₇N₃O), HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm) of its calculated theoretical mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be used to elucidate its fragmentation pathways. The fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation would likely involve:

Cleavage of the bond between the two heterocyclic rings.

Loss of small neutral molecules such as CO (from the pyridinone tautomer) or HCN.

Fragmentations characteristic of the individual imidazole and pyridine rings.

Studies on similar heterocyclic structures, such as prazoles, show that fragmentation often occurs near the linker between rings, sometimes involving complex rearrangements like the Smiles rearrangement. nih.gov

Below is a hypothetical data table for the expected HRMS results.

| Ion Formula | Adduct Type | Calculated m/z | Measured m/z |

| [C₉H₇N₃O + H]⁺ | [M+H]⁺ | 174.0662 | Not Found |

| [C₉H₇N₃O + Na]⁺ | [M+Na]⁺ | 196.0481 | Not Found |

| [C₉H₇N₃O - H]⁻ | [M-H]⁻ | 172.0516 | Not Found |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.govmdpi.com

Crucially, it would unambiguously determine which tautomer (the -ol or the -one form) exists in the crystal lattice. The analysis would also reveal the planarity of the molecule and the dihedral angle between the pyridine and imidazole rings.

Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonds (e.g., O-H···N or N-H···O) and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular assembly and the physical properties of the compound in the solid state. Hirshfeld surface analysis is a modern computational tool often used alongside diffraction data to visualize and quantify these intermolecular contacts. bohrium.commdpi.com

A representative table of crystallographic data that would be obtained is shown below.

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O |

| Crystal System | Not Found |

| Space Group | Not Found |

| a (Å) | Not Found |

| b (Å) | Not Found |

| c (Å) | Not Found |

| α (°) | Not Found |

| β (°) | Not Found |

| γ (°) | Not Found |

| Volume (ų) | Not Found |

| Z (molecules/unit cell) | Not Found |

| Density (calculated) (g/cm³) | Not Found |

| Hydrogen Bond Interactions | Not Found |

| π-π Stacking Distance (Å) | Not Found |

Advanced Computational Chemistry and Theoretical Insights into 6 1h Imidazol 1 Yl Pyridin 2 Ol

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical calculations are indispensable for elucidating the fundamental characteristics of molecular systems. For 6-(1H-imidazol-1-yl)pyridin-2-ol, these methods provide a foundational understanding of its geometry and electronic nature.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry of molecules like this compound. The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms in space. researchgate.net This optimization is crucial, as the geometric parameters—bond lengths, bond angles, and dihedral angles—directly influence the molecule's electronic properties and reactivity.

DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, can effectively optimize the structure in the gas phase or in solution. nih.govresearchgate.net These calculations provide insights into the planarity of the pyridine (B92270) and imidazole (B134444) rings and the orientation of the hydroxyl group. For similar heterocyclic systems, DFT has been shown to produce geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov The electronic properties, such as total energy and dipole moment, are also computed, offering a comprehensive electronic profile of the molecule. informaticsjournals.co.in

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.govarxiv.org A variety of functionals are available, each with different parameterizations that can affect the outcome. For organic molecules containing heterocyclic rings, hybrid functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are widely used and have a long track record of providing reliable results for geometries and electronic properties. mdpi.comdergipark.org.tr

Other functionals like PBE0 and the M06-2X are also employed, especially when investigating specific properties like photophysics or non-covalent interactions. nih.govmdpi.com For instance, PBE0 has been shown to perform well in modeling the properties of organic emitters, while M06-2X is noted for its good predictability of ground-state tautomeric compositions. nih.govmdpi.com Long-range corrected functionals, such as CAM-B3LYP, are often preferred for calculations involving charge-transfer excitations, as they can mitigate the underestimation issues sometimes seen with other hybrid functionals. researchgate.net

The choice of basis set is equally critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like the 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. informaticsjournals.co.indergipark.org.tr The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is important for molecules with heteroatoms and polar bonds. Diffuse functions (+) are added for systems where electrons are loosely bound, such as in anions or excited states. mdpi.com Validation of the chosen computational level is typically achieved by comparing calculated results, such as vibrational frequencies or UV-Vis absorption spectra, with available experimental data. nih.gov

Investigation of Electronic Properties and Molecular Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. Computational methods provide powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comjmaterenvironsci.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy is related to the electron affinity (electron-accepting ability). jmaterenvironsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dergipark.org.trjmaterenvironsci.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jmaterenvironsci.com Conversely, a small gap suggests the molecule is more reactive. informaticsjournals.co.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced view than the HOMO-LUMO gap alone.

Table 1: Global Reactivity Descriptors (Note: The values presented are representative, based on calculations for analogous heterocyclic compounds like 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one, as specific data for the title compound is not available in the cited literature. informaticsjournals.co.in)

| Descriptor | Formula | Representative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.469 eV | Energy required to remove an electron; a higher value indicates greater stability against electron loss. informaticsjournals.co.in |

| Electron Affinity (EA) | EA ≈ -ELUMO | 2.618 eV | Energy released when an electron is added; a higher value suggests a greater tendency to accept electrons. informaticsjournals.co.in |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 1.926 eV | Measures resistance to change in electron distribution. Higher hardness indicates lower reactivity. informaticsjournals.co.in |

| Chemical Softness (S) | S = 1 / (2η) | 0.260 eV-1 | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 4.544 eV | Measures the ability of the molecule to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ -χ | 5.366 eV | A global index of electrophilic character. Higher values indicate a stronger electrophile. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net Different colors indicate different potential values, providing a visual guide to the charge distribution.

Typically, regions of negative potential (nucleophilic sites) are colored red, while regions of positive potential (electrophilic sites) are colored blue. Intermediate potential values are represented by orange, yellow, and green. mdpi.com These potential sites are crucial for understanding non-covalent interactions, such as hydrogen bonding. mdpi.com

For this compound, the MEP surface would reveal specific regions of interest:

Negative Regions (Red/Orange): These are areas rich in electrons and prone to electrophilic attack. They would be concentrated around the electronegative oxygen atom of the hydroxyl group and the sp2-hybridized nitrogen atom in the imidazole ring, which possesses a lone pair of electrons. nih.govuni-muenchen.de

Positive Regions (Blue): These are electron-deficient areas susceptible to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the hydroxyl group (O-H), making it a primary site for hydrogen bonding donation. nih.govdergipark.org.tr The hydrogen atoms attached to the aromatic rings would also show a lesser positive potential.

Table 2: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Potential | Color Code | Reactivity |

|---|---|---|---|

| Oxygen of hydroxyl (-OH) group | Negative | Red | Nucleophilic site, hydrogen bond acceptor |

| Imidazole ring nitrogen (N-3) | Negative | Red/Orange | Nucleophilic site, hydrogen bond acceptor uni-muenchen.de |

| Hydrogen of hydroxyl (-OH) group | Strongly Positive | Blue | Electrophilic site, hydrogen bond donor nih.gov |

| Aromatic ring hydrogens | Slightly Positive | Light Blue/Green | Weakly electrophilic sites |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into localized Lewis-like structures (bonds, lone pairs, core orbitals). uba.armdpi.com A key feature of NBO analysis is its ability to quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net

In this compound, significant NBO interactions would be expected:

Intramolecular Charge Transfer: Delocalization from the lone pairs (LP) of the oxygen and nitrogen atoms to the antibonding π* orbitals of the aromatic rings. For example, an LP(O) → π*(C=C) interaction would indicate the delocalization of the oxygen's lone pair into the pyridine ring, contributing to the molecule's resonance stabilization.

Inter-ring Interactions: Electron delocalization between the π systems of the pyridine and imidazole rings.

Hydrogen Bonding: NBO analysis can also characterize the donor-acceptor interactions that constitute intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the imidazole nitrogen. researchgate.net

Table 3: Representative NBO Interactions and Stabilization Energies (E(2)) (Note: The values are illustrative, based on NBO analyses of similar heterocyclic and hydrogen-bonded systems, as specific data for the title compound is not available in the cited literature. researchgate.netmdpi.com)

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Typical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | π* (Pyridine Ring) | n → π* | > 5 | Electron delocalization from hydroxyl oxygen to pyridine ring, resonance stabilization. |

| LP (N) | π* (Imidazole Ring) | n → π* | > 5 | Electron delocalization within the imidazole ring. |

| π (Pyridine Ring) | π* (Imidazole Ring) | π → π* | 15 - 25 | Conjugation and charge transfer between the two aromatic rings. researchgate.net |

| π (Imidazole Ring) | π* (Pyridine Ring) | π → π* | 15 - 25 | Conjugation and charge transfer between the two aromatic rings. researchgate.net |

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis is a fundamental computational tool used to understand the electronic structure of a molecule, providing insights into its reactivity, intermolecular interactions, and electrostatic potential. Methods like Mulliken population analysis assign partial charges to each atom, revealing electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. rsc.org

While a specific Mulliken charge analysis for this compound is not prominently available in current literature, extensive density functional theory (DFT) studies on analogous imidazole, pyridine, and fused imidazo[1,2-a]pyridine (B132010) derivatives allow for a detailed prediction of its electronic landscape. rsc.orgtandfonline.comresearchgate.net In these related systems, nitrogen and oxygen atoms consistently exhibit negative charges, identifying them as primary nucleophilic centers.

Illustrative Mulliken Atomic Charges for a Related Imidazole Derivative

The following table presents calculated Mulliken charges for a comparable molecule, 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, to illustrate the typical charge distribution pattern determined by DFT calculations.

| Atom | Charge (e) |

| C1 | 0.25 |

| N2 | -0.15 |

| C3 | 0.18 |

| N4 | -0.20 |

| C5 | 0.05 |

| Cl6 | -0.10 |

Data is illustrative and based on analogous compounds from computational studies. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Theoretical NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles, typically within a DFT framework. researchgate.netfu-berlin.deresearchgate.net

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atomic position. The accuracy of these predictions is enhanced by using appropriate levels of theory (e.g., B3LYP functional) and basis sets (e.g., 6-311++G(d,p)), and by considering solvent effects, which can significantly influence chemical shifts. rsc.org

In practice, the calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on numerous imidazole and pyridine derivatives have demonstrated a strong correlation between GIAO-predicted and experimentally measured chemical shifts. fu-berlin.deresearchgate.net For the target molecule, the protons on the imidazole and pyridine rings, as well as the hydroxyl proton, would have distinct predicted shifts influenced by the electronic environment, including the electronegativity of adjacent nitrogen and oxygen atoms and the aromatic ring currents.

Table of Predicted vs. Experimental Chemical Shifts for an Analogous System

This table shows a comparison for a related heterocyclic system, demonstrating the typical accuracy of GIAO-based predictions.

| Atom Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2 | 145.2 | 146.8 |

| C4 | 118.5 | 119.3 |

| C5 | 128.9 | 129.5 |

| C6 | 149.1 | 150.2 |

Values are illustrative, based on data for related pyridine derivatives. researchgate.net

Computational Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies, which aids in the assignment of experimental spectral bands to specific molecular motions. nih.gov

A computational vibrational analysis of this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The results would provide a detailed picture of the stretching, bending, and torsional modes of the molecule. For instance, characteristic stretching frequencies for the O-H group (typically around 3500-3700 cm⁻¹ in the absence of strong hydrogen bonding), C-H bonds on the aromatic rings (around 3000-3100 cm⁻¹), C=N, and C=C bonds within the rings (in the 1400-1650 cm⁻¹ region) would be identified. researchgate.netmdpi.com

Comparing the computed spectrum with experimental data is a crucial validation step. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, typically resulting in excellent agreement with experimental spectra. This comparative approach allows for confident assignment of complex spectral features. nih.gov

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Experimental (FT-IR, cm⁻¹) | Calculated (DFT, cm⁻¹) |

| O-H stretch | 3450 | 3510 |

| Aromatic C-H stretch | 3080 | 3095 |

| C=N stretch (Pyridine) | 1610 | 1625 |

| C=C stretch (Imidazole) | 1520 | 1535 |

Frequencies are representative values for related heterocyclic compounds. researchgate.netbohrium.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of modern computational photochemistry, used to investigate the electronic excited states of molecules. researchgate.netacs.org It allows for the simulation of electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgsemanticscholar.orgrsc.org

For this compound, a TD-DFT analysis would predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, such as π→π* or n→π* transitions. These transitions are typically characterized by the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). semanticscholar.org Analysis of the molecular orbitals involved reveals the nature of the transition, such as intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. rsc.org Such studies on related imidazole-pyridine systems have been instrumental in designing molecules with specific photophysical properties. researchgate.netrsc.org

Example of TD-DFT Calculated Electronic Transition Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.69 | 336 | 0.51 | HOMO → LUMO |

| S₀ → S₂ | 4.15 | 299 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.77 | 260 | 0.45 | HOMO → LUMO+1 |

Data is illustrative, based on TD-DFT calculations for similar ESIPT-capable hydroxyphenyl-imidazole systems. semanticscholar.org

Tautomerism and Acid-Base Equilibria Studies

Examination of Pyridin-2-ol / Pyridin-2(1H)-one Tautomerism

The compound this compound is subject to prototropic tautomerism, a fundamental equilibrium in heterocyclic chemistry. Specifically, it can exist in equilibrium between the aromatic alcohol form (pyridin-2-ol) and the non-aromatic amide form (pyridin-2(1H)-one). wikipedia.org This equilibrium is highly sensitive to the molecular environment, including solvent polarity, temperature, and pH. wikipedia.orgnih.gov

Computational methods, particularly DFT, are extensively used to investigate this tautomeric balance. chemrxiv.orgnih.gov By calculating the ground-state energies of both tautomers, researchers can predict their relative stabilities and the equilibrium constant. In the gas phase, the 2-hydroxypyridine (B17775) (enol) form is generally found to be slightly more stable for the parent system. nih.govnih.gov However, in polar solvents like water, the equilibrium dramatically shifts to favor the 2-pyridone (keto) form due to its larger dipole moment and better solvation by polar molecules. wikipedia.orgnih.gov

For this compound, the electronic properties of the imidazole substituent at the 6-position would influence the tautomeric preference. Electron-withdrawing groups tend to favor the less polar hydroxypyridine tautomer. nih.gov Theoretical studies can model this by calculating the relative Gibbs free energies of the two forms in various solvents using continuum solvation models (like PCM), providing a quantitative prediction of the tautomeric ratio under different conditions. nih.govresearchgate.net

Analysis of Imidazole N-H Tautomerism

The compound this compound presents two key sites for prototropic tautomerism: the pyridin-2-ol/2-pyridone system and the imidazole ring itself. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, inherently exists in two equivalent tautomeric forms. nih.gov This is due to the proton on one nitrogen atom being able to migrate to the other, a fundamental characteristic of the imidazole ring. nih.gov

In the context of this compound, the imidazole N-H tautomerism involves the hydrogen atom residing on either the N-1' or N-3' nitrogen atom (using standard numbering where the pyridine ring is the parent structure). While these forms are electronically equivalent in an isolated imidazole ring, their energy levels within the larger molecule can be influenced by intramolecular interactions with the pyridinol/pyridone ring or by intermolecular interactions in different environments.

Computational and spectroscopic analyses of related benzimidazole (B57391) structures have shown that while a dynamic exchange between tautomers can occur in solution, it is common for a single tautomeric form to be preferentially stabilized and exist in the solid state. mdpi.comresearchgate.net This stabilization in the crystal lattice is often directed by specific hydrogen bonding patterns and other non-covalent interactions. mdpi.com Therefore, for this compound, while both N-H imidazole tautomers are theoretically possible, the specific environment dictates the predominant form.

Relative Stability of Tautomeric Forms in Different Environments (Gas Phase, Solution)

Pyridinol/Pyridone Tautomerism: Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system consistently show that the enol form (2-hydroxypyridine) is more stable in the gas phase. chemrxiv.org However, in polar solvents, the equilibrium shifts to favor the keto form (2-pyridone). chemrxiv.orgd-nb.info This shift is attributed to the significantly larger dipole moment of the 2-pyridone tautomer, which is better stabilized by polar solvent molecules. d-nb.info This general principle applies directly to the target molecule.

Imidazole Tautomerism: For the imidazole ring, the two N-H tautomers are isoenergetic in the absence of other influences. However, intramolecular hydrogen bonding between the imidazole N-H and the pyridone oxygen could favor one tautomer over the other. The solvent environment can further influence this by competing for hydrogen bonds.

| Tautomeric Form | Environment | Expected Relative Stability | Primary Reason for Stability |

|---|---|---|---|

| This compound (Enol form) | Gas Phase | More Stable | Inherent electronic stability of the aromatic hydroxypyridine system. chemrxiv.org |

| 6-(1H-imidazol-1-yl)-1H-pyridin-2-one (Keto form) | Gas Phase | Less Stable | - |

| This compound (Enol form) | Polar Solvent (e.g., Water) | Less Stable | - |

| 6-(1H-imidazol-1-yl)-1H-pyridin-2-one (Keto form) | Polar Solvent (e.g., Water) | More Stable | Higher dipole moment leads to stronger stabilization by polar solvent molecules. d-nb.info |

Determination and Prediction of Acidity and Basicity Constants (pKa)

The acidity and basicity constants (pKa) are fundamental physicochemical properties that govern the ionization state of a molecule at a given pH. nih.gov For this compound, there are multiple ionizable sites, and their pKa values can be estimated through computational methods or determined experimentally.

Ionizable Sites:

Pyridinol OH / Pyridone NH (Acidic): The proton on the pyridinol oxygen or the pyridone nitrogen can be lost. The pKa for this acidic proton is influenced by the tautomeric equilibrium.

Imidazole "Pyridinic" Nitrogen (Basic): The imidazole nitrogen atom that is not bonded to a hydrogen (the sp2-hybridized nitrogen) is basic and can be protonated. The pKa of N-methylimidazole is reported to be around 7.0-7.2. nih.gov

Imidazole "Pyrrolic" NH (Weakly Acidic): The N-H proton of the imidazole ring is very weakly acidic, with a pKa generally above 14, and it is not typically lost under physiological conditions.

Prediction and Determination: Predicting precise pKa values for complex molecules with multiple functional groups can be challenging for computational tools, and errors can be high. nih.govresearchgate.net Therefore, experimental determination is often necessary for accuracy. nih.gov Techniques such as potentiometric titration and capillary electrophoresis are commonly used to measure pKa values for imidazole and pyridine derivatives. nih.govnih.gov

Computational approaches can, however, provide valuable estimates and insights into the factors influencing acidity. For instance, the introduction of electron-withdrawing groups, such as the amide linkages in related polyamide structures, has been shown to decrease the pKa of imidazole residues. nih.gov In this compound, the electronic interplay between the pyridine and imidazole rings will modulate the pKa values relative to the simple parent heterocycles.

| Ionizable Group | Type | Expected pKa Range | Notes |

|---|---|---|---|

| Pyridinic Nitrogen (Imidazole) | Basic | 6.0 - 7.5 | Site of protonation. Value is based on parent imidazole (pKa ~7.0) and is influenced by the attached pyridone ring. nih.gov |

| Pyridinol OH / Pyridone NH | Acidic | 9.0 - 11.0 | Site of deprotonation to form an anion. The exact value depends on the predominant tautomer. |

| Pyrrolic Nitrogen (Imidazole) | Very Weakly Acidic | > 14 | This proton is generally not lost under normal aqueous conditions. |

Investigation of Chemical Reactivity and Synthetic Transformations of 6 1h Imidazol 1 Yl Pyridin 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Heterocyclic Rings

The pyridine (B92270) ring in 6-(1H-imidazol-1-yl)pyridin-2-ol is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitrogen atom. youtube.com The presence of the hydroxyl group at the 2-position, which can exist in tautomeric equilibrium with the corresponding pyridone form, further influences the reactivity of the pyridine ring. gcwgandhinagar.com This tautomerism can facilitate nucleophilic substitution reactions. gcwgandhinagar.com

The pyridine ring's electron deficiency generally deactivates it towards electrophilic attack unless strong electron-donating groups are present. youtube.comgcwgandhinagar.com The imidazole (B134444) substituent's electronic effect on the pyridine ring is a crucial factor in determining the outcome of electrophilic substitution reactions.

Functional Group Interconversions Involving the Hydroxyl Moiety (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a key site for functionalization through reactions like etherification and esterification. These transformations are valuable for modifying the compound's physical and biological properties.

Etherification: The hydroxyl group can be converted to an ether linkage. For example, in the synthesis of related methoxypyridine derivatives, nucleophilic aromatic substitution of a bromo-substituted pyridine with sodium methoxide (B1231860) is a key step. nih.gov While not a direct etherification of the hydroxyl group, it demonstrates the feasibility of introducing alkoxy groups onto the pyridine ring. A more direct approach involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. Iron-catalyzed etherification and transetherification reactions using alcohols have also been reported for other phenolic compounds, suggesting potential applicability. acs.org

Esterification: The hydroxyl group can readily undergo esterification with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. nih.gov This reaction is commonly used to produce ester derivatives with potentially altered biological activity.

The following table summarizes representative functional group interconversions of the hydroxyl moiety in related structures:

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl halide, K₂CO₃ | 4-OR derivatives | |

| Esterification | Ac₂O, H₂SO₄ | 4-OAc derivative | |

| Esterification | 4-chlorobenzoyl chloride, triethylamine | Ester derivative | nih.gov |

Directed Ortho Metalation and Related Reactions for Selective Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For pyridine derivatives, the nitrogen atom itself can act as a directing group, though this can be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu The hydroxyl group (or its protected form) on the this compound scaffold can also serve as a DMG. The imidazole ring, with its nitrogen atoms, can further influence the regioselectivity of metalation. organic-chemistry.org

The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups with high precision. This method provides a route to contiguously substituted pyridine derivatives that are often difficult to access through classical electrophilic substitution reactions.

Key aspects of DoM include:

Directing Group: The hydroxyl or a protected form, and the imidazole nitrogen atoms can direct the lithiation. organic-chemistry.org

Organolithium Reagent: n-Butyllithium or sec-butyllithium (B1581126) are commonly used. harvard.edu

Electrophiles: A wide variety of electrophiles can be used to quench the organolithium intermediate. organic-chemistry.org

Heteroatom-Directed Reactions and Regioselective Transformations

The nitrogen atoms of both the pyridine and imidazole rings, as well as the oxygen of the hydroxyl group, play a crucial role in directing the regioselectivity of various chemical transformations. These heteroatoms can act as coordination sites for metal catalysts or as directing groups in metal-free reactions, thereby controlling the position of functionalization.

For instance, in the synthesis of imidazo[1,2-a]pyridines, the pyridine nitrogen directs the initial condensation and subsequent cyclization. acs.org Similarly, in palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles, the reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the imidazole ring, with the regioselectivity influenced by the existing substituents. acs.org

The presence of multiple heteroatoms in this compound allows for complex and highly controlled transformations, leading to specific isomers of functionalized products.

Oxidation and Reduction Chemistry of the Pyridine-Imidazole Scaffold

The pyridine-imidazole scaffold can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed.

Oxidation: The pyridine ring is generally resistant to oxidation, but the imidazole ring can be more susceptible. Oxidation of the hydroxyl group to a ketone or further to open the ring is also a possibility under strong oxidizing conditions. In related bis-benzimidazole systems, oxidation with reagents like KMnO₄/H₂SO₄ or CrO₃ can lead to quinone-like derivatives.

Reduction: The pyridine ring can be selectively reduced under certain conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. mdpi.com The choice of catalyst and reaction conditions is crucial to avoid the reduction of the imidazole ring. For instance, in the synthesis of piperidine derivatives from pyridines, various catalysts and hydrogenation conditions have been explored to achieve high selectivity. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Applications in Organic Synthesis

The unique structural features of this compound and its derivatives make them attractive candidates for the development of novel reaction pathways and as ligands in catalysis.

The pyridine-imidazole scaffold is a common motif in ligands for transition metal catalysts. researchgate.net The nitrogen atoms of both rings can coordinate to metal centers, creating stable complexes that can catalyze a variety of organic transformations. For example, copper complexes of di(1H-imidazol-2-yl)pyridine have been used in polymerization catalysis. researchgate.net Iron-iminopyridine catalysts containing an imidazole functional group have shown promise in the synthesis of oxazolidinones. acs.org

Furthermore, the development of one-pot, multi-component reactions for the synthesis of complex molecules based on the imidazopyridine core is an active area of research. beilstein-journals.org These reactions offer an efficient and atom-economical approach to building molecular diversity. The condensation of 1Н-imidazole with acrolein to form a dihydropyrrolo[1,2-a]imidazol-7-ol has been utilized as a phosphorus-free catalyst in the Morita–Baylis–Hillman reaction. nih.gov

Coordination Chemistry of 6 1h Imidazol 1 Yl Pyridin 2 Ol As a Versatile Ligand

Ligand Design and Potential Coordination Modes

The unique structural arrangement of 6-(1H-imidazol-1-yl)pyridin-2-ol, featuring both a pyridinol and an imidazole (B134444) ring, underpins its potential as a versatile ligand in coordination chemistry. The presence of multiple nitrogen and oxygen atoms allows for a variety of binding interactions with metal centers.

Identification of Nitrogen and Oxygen Donor Sites

The this compound ligand possesses several potential donor sites for coordination with metal ions. These include the nitrogen atom of the pyridine (B92270) ring, the nitrogen atoms of the imidazole ring, and the oxygen atom of the hydroxyl group on the pyridine ring. The pyridinol moiety can exist in a tautomeric equilibrium with its keto form, 2-pyridone, which also influences the coordination behavior. The deprotonation of the hydroxyl group creates a negatively charged alkoxide oxygen, which is a strong donor. The imidazole ring offers two nitrogen atoms: a pyridyl-type nitrogen (N3) with a readily available lone pair and a pyrrole-type nitrogen (N1) that is part of the aromatic system. The pyridyl-type nitrogen is generally a better donor.

Assessment of Ligand Flexibility and Chelation Ability

The rotational freedom around the C-N bond connecting the pyridine and imidazole rings provides the ligand with considerable flexibility. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This compound can act as a bidentate or a tridentate ligand.

As a bidentate ligand, it can coordinate through:

The pyridine nitrogen and the deprotonated oxygen of the pyridinol group, forming a stable six-membered chelate ring.

The pyridine nitrogen and one of the imidazole nitrogens.

As a tridentate ligand, it could potentially coordinate through the pyridine nitrogen, the deprotonated oxygen, and one of the imidazole nitrogens, although this would likely involve forming a strained four-membered chelate ring with the imidazole nitrogen, making it less favorable. More commonly, it could act as a bridging ligand, with the third donor site coordinating to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers. Pyridine-based alcohols and their metal complexes exhibit diverse coordination modes, leading to a range of mononuclear and polynuclear structures with transition metals like copper, manganese, nickel, and cobalt. mdpi.com

Synthesis and Characterization of Metal Complexes with Transition Metals and Lanthanides

While specific reports on the synthesis of metal complexes with this compound are not abundant in the literature, the synthesis can be inferred from established methods for similar ligands. Typically, the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like methanol (B129727), ethanol, or acetonitrile, often with the addition of a base to facilitate deprotonation of the hydroxyl group, would yield the desired complexes. The synthesis of imidazo[1,2-a]pyridine (B132010) based gold(III) metal complexes has been achieved and their biological activities studied. nih.gov Similarly, the synthesis of various transition metal complexes with pyridyl-imidazole ligands has been reported, highlighting their potential as redox mediators in electrochemical sensors. google.com

Structural Diversity of Coordination Compounds (Mononuclear, Polynuclear, Coordination Polymers)

The versatile coordination modes of this compound are expected to give rise to a rich structural diversity in its metal complexes.

Mononuclear Complexes: When acting as a chelating ligand, it can form simple mononuclear complexes. For instance, with a metal ion that prefers a square planar or octahedral geometry, two deprotonated ligands could coordinate to form a complex of the type [M(L)₂]. Single-crystal X-ray diffraction has revealed mononuclear structures for copper(II) complexes bearing mixed chelating ligands including 1,10-phenanthroline (B135089) and 1-phenyl-1,3-butanedione. nih.gov

Polynuclear Complexes: The presence of multiple donor sites allows the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes. For example, the pyridinol oxygen could bridge two metal ions, while the imidazole and pyridine nitrogens coordinate to each metal center, respectively. The chemistry of 2,6-bis(imidazol-2-yl)pyridine with manganese, cobalt, nickel, and ruthenium has been shown to form polynuclear structures. researchgate.net

Coordination Polymers: Under appropriate conditions, particularly with bridging co-ligands or through self-assembly, this compound can form one-, two-, or three-dimensional coordination polymers. The connectivity would depend on the coordination preferences of the metal ion and the reaction conditions. The synthesis of two cobalt(II) complexes based on pyridine carboxylic acid ligands resulted in the formation of one-dimensional chains. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility)

The coordination of this compound to a metal ion is expected to produce distinct spectroscopic signatures.

UV-Vis Spectroscopy: The electronic spectra of the complexes would show bands corresponding to π-π* transitions within the aromatic rings of the ligand, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. Coordination typically causes a shift in the ligand-based absorption bands.

EPR Spectroscopy: For paramagnetic metal ions like Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. The g-values and hyperfine coupling constants obtained from EPR spectra provide information about the coordination environment and the nature of the metal-ligand bond. For example, powder Cu(II) complexes often exhibit axial g tensors characteristic of square pyramidal or square-planar stereochemistry. nih.gov EPR and electronic spectral studies on copper(II) complexes of some N-O donor ligands have been used to determine their square-planar geometry. researchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements as a function of temperature are crucial for understanding the magnetic properties of polynuclear complexes. These measurements can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic exchange interactions between the metal centers bridged by the ligand. For instance, dysprosium complexes are of particular interest for their potential as single-molecule magnets, and their magnetic properties are highly dependent on the ligand field. nih.govresearchgate.net

Detailed Analysis of Metal Coordination Geometry and Bond Parameters from X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. For complexes of this compound, this technique would provide detailed information on:

Coordination Geometry: The coordination number and geometry around the metal center (e.g., tetrahedral, square planar, octahedral). The structure of a Co(II) complex with a bidentate pyridyl-imidazole ligand was unambiguously determined by X-ray crystallography to be tetrahedral. researchgate.net

Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and the angles within the chelate rings. These parameters offer insights into the strength of the coordination bonds and the strain within the complex.

The data from X-ray crystallography would be essential for correlating the structural features of the complexes with their observed spectroscopic and magnetic properties.

Applications in Homogeneous and Heterogeneous Catalysis

Detailed research findings on the catalytic activity of metal complexes derived from this compound in organic transformations such as cross-coupling or polymerization are not prominently available in the reviewed literature. While related pyridyl-imidazole and pyridyl-triazole ligands are known to form catalytically active complexes, specific examples and performance data for this compound are not specified. ua.esanu.edu.au

Information regarding the stability of the this compound ligand under various catalytic conditions and data on its potential for recycling and reuse in catalytic cycles have not been specifically documented in the available research.

Supramolecular Assembly Driven by Coordination and Non-Covalent Interactions

The development of coordination-driven supramolecular structures is a significant area of research, with applications in materials science and catalysis. uef.finih.gov

While hydrogen bonding and π-π stacking are recognized as crucial interactions in the crystal engineering of nitrogen-containing heterocyclic compounds, rsc.orgnih.govmdpi.com specific crystallographic studies detailing these interactions for this compound or its metal complexes are not available in the searched literature. Analysis of related molecules, such as certain imidazole derivatives, confirms that intermolecular O-H···N, C-H···N, and π-π stacking interactions are key to the formation of their solid-state architectures. researchgate.netiucr.orgnih.gov

The self-assembly of ligands and metal ions into complex, higher-order architectures is a fundamental concept in supramolecular chemistry. nih.gov However, specific studies detailing the self-assembly processes of this compound with metal ions to form discrete or polymeric superstructures have not been found.

Advanced Materials Science Applications of 6 1h Imidazol 1 Yl Pyridin 2 Ol Derivatives

Optoelectronic Materials: Design and Investigation of Luminescent and Charge-Transport Properties

The unique electronic structure of imidazole-pyridine derivatives makes them prime candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Their properties can be tailored by introducing various functional groups, influencing their luminescence and charge-transport capabilities.

Luminescence: Many imidazole-based heterocyclic compounds are known for their luminescent properties. researchgate.net For instance, derivatives of 2-hydroxylaryl imidazole (B134444) can exhibit blue fluorescence based on an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. researchgate.netmdpi.com The photoluminescence efficiencies of these compounds are highly dependent on their molecular structure and the surrounding environment. For example, some 2-(phenanthro[9,10-d]oxazole/imidazol-2-yl)pyridine derivatives have shown quantum yields approaching unity in non-polar solvents, though this effect is quenched in polar solvents. researchgate.net The introduction of polycyclic aromatic moieties like phenanthrene (B1679779) or pyrene (B120774) in combination with heterocyclic systems often leads to good luminescent properties. researchgate.net

Charge-Transport: Effective charge transport is crucial for the performance of electronic devices. Imidazole-pyridine systems can be designed to facilitate the movement of either electrons or holes. The presence of electron-deficient moieties like triazole or pyridine (B92270) enhances electron transport, while electron-rich units like purine (B94841) can promote hole transport. nih.govrsc.org By strategically combining these fragments, materials with bipolar charge-transporting abilities can be developed. nih.gov